molecular formula C12H19NO2 B2844141 1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one CAS No. 2224254-28-6

1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one

Cat. No. B2844141
CAS RN: 2224254-28-6
M. Wt: 209.289
InChI Key: LFOOFZNQVRMQSN-UHFFFAOYSA-N
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Description

The compound “1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one” is a complex organic molecule. It is related to other compounds such as “(3S,4S)-3-methyl-2-oxa-8-azaspiro [4.5]decan-4-amine dihydrochloride” and "3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride" .


Synthesis Analysis

The synthesis of this compound or its related compounds involves commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Another synthesis method involves the use of tert-butyl 2-OXO-1-OXA-8-AZASPIRO [4.5] decane-8-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spirocyclic structure that includes an oxygen atom and a nitrogen atom within the ring system . The InChI code for a related compound, 1-methyl-8-oxa-2-azaspiro [4.5]decan-3-one, is 1S/C9H15NO2/c1-7-9 (6-8 (11)10-7)2-4-12-5-3-9/h7H,2-6H2,1H3, (H,10,11) .

Safety and Hazards

The safety information for a related compound, 1-methyl-8-oxa-2-azaspiro [4.5]decan-3-one, indicates that it has several hazard statements including H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-11(14)13-9-12(8-10(13)2)4-6-15-7-5-12/h3,10H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOOFZNQVRMQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCOCC2)CN1C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one

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